Molecular Weight and Lipophilicity Differentiation from Trisubstituted Pyrido[2,3-d]pyrimidin-7(8H)-one Kinase Inhibitors
The target compound (MW 221.21, XLogP3-AA -0.2) occupies a physicochemical space markedly different from that of characterized trisubstituted pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitors such as palbociclib (MW 447.5, cLogP ~2.5) and Example 39 from US8889696B2 (MW ~500 Da) [1][2]. This lower molecular weight and negative XLogP3-AA value indicate a fragment-like rather than drug-like profile, with fewer hydrogen bond donors (1 vs. ≥2 in most bioactive analogs) and a TPSA of 75.6 Ų that falls below the typical CNS drug range but remains compatible with lead-like physicochemical criteria [2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) distribution |
|---|---|
| Target Compound Data | MW = 221.21 g/mol; XLogP3-AA = -0.2; TPSA = 75.6 Ų; HBD = 1; HBA = 5; Rotatable bonds = 3 [2] |
| Comparator Or Baseline | Palbociclib: MW = 447.5 g/mol, cLogP ~2.5; Example 39 (US8889696): MW ~500 Da; Typical trisubstituted analogs in US8889696: MW range 400–550 Da, cLogP 2–5 [1][3] |
| Quantified Difference | Target compound MW is 2.0–2.5× lower; XLogP3-AA is 2.7–5.2 log units lower than trisubstituted comparator range |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2019.06.18–2021.05.07) [2]; comparator data from patent disclosures and published literature [1][3] |
Why This Matters
The fragment-like physicochemical profile positions this compound for fragment-based drug discovery (FBDD) or as a minimalist core scaffold for structure-activity relationship (SAR) exploration, rather than as a direct competitor to advanced trisubstituted kinase inhibitors; procurement decisions must align with intended application (fragment screening vs. lead optimization).
- [1] Reddy, E.P.; Reddy, M.V.R. Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof. U.S. Patent 8,889,696 B2, 2014. View Source
- [2] PubChem Compound Summary for CID 121016473. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [3] Toogood, P.L.; Harvey, P.J.; Repine, J.T.; et al. Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. J. Med. Chem. 2005, 48(7), 2388–2406. (Palbociclib characterization). View Source
